molecular formula C13H14BrNO3S B2407237 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide CAS No. 2034573-08-3

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

Cat. No. B2407237
CAS RN: 2034573-08-3
M. Wt: 344.22
InChI Key: RTKRMMGQENWGPR-UHFFFAOYSA-N
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Description

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Derivatization

Research has been conducted on the synthesis and derivatization of related compounds, highlighting methods that might apply to 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide. Novel compounds have been prepared through processes such as chlorosulfonation and bromination, leading to precursors for further derivatization. These methods are crucial for creating a variety of derivatives with potential applications in drug development and material science Hartman & Halczenko, 1990.

Antiprotozoal Agents

Compounds bearing structural similarities to 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide have shown significant antiprotozoal activities. For instance, dicationic imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and effective in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. These findings suggest potential applications of related compounds in treating diseases caused by these protozoa Ismail et al., 2004.

Antimicrobial Activity

A series of furan/thiophene-1,3-benzothiazin-4-one hybrids demonstrated good in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as yeasts. This research indicates the potential of structurally related compounds, including 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide, in developing new antimicrobial agents Popiołek et al., 2016.

Catalysis and Chemical Transformations

The palladium-catalyzed arylation of thiophenes and furans, including compounds similar to 4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide, showcases the utility of such structures in organic synthesis. These reactions involve cleavage of C-H bonds and decarboxylation, leading to tetraarylated products. Such methodologies are crucial for constructing complex organic molecules, potentially useful in material science and pharmaceuticals Nakano et al., 2008.

properties

IUPAC Name

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3S/c1-17-5-3-15(7-10-2-4-18-8-10)13(16)12-6-11(14)9-19-12/h2,4,6,8-9H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKRMMGQENWGPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)C2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-2-carboxamide

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